molecular formula C24H31NO3 B1319017 Butyl p-hexyloxybenzylidene p-aminobenzoate CAS No. 37177-16-5

Butyl p-hexyloxybenzylidene p-aminobenzoate

Cat. No.: B1319017
CAS No.: 37177-16-5
M. Wt: 381.5 g/mol
InChI Key: MKPUCYFWMJISAK-UHFFFAOYSA-N
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Description

Butyl p-hexyloxybenzylidene p-aminobenzoate is an organic compound with the molecular formula C24H31NO3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a butyl ester group, a hexyloxybenzylidene moiety, and an aminobenzoate group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl p-hexyloxybenzylidene p-aminobenzoate typically involves the condensation of p-hexyloxybenzaldehyde with p-aminobenzoic acid, followed by esterification with butanol. The reaction conditions often include the use of a suitable catalyst, such as p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Butyl p-hexyloxybenzylidene p-aminobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Butyl p-hexyloxybenzylidene p-aminobenzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of butyl p-hexyloxybenzylidene p-aminobenzoate involves its interaction with specific molecular targets and pathways. For instance, in medical applications, it may act by absorbing ultraviolet (UV) radiation, thereby preventing damage to the skin. The compound’s structure allows it to interact with cellular components, leading to its protective effects .

Comparison with Similar Compounds

Butyl p-hexyloxybenzylidene p-aminobenzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its hexyloxybenzylidene moiety, which imparts specific chemical and physical properties that differentiate it from other related compounds .

Properties

IUPAC Name

butyl 4-[(4-hexoxyphenyl)methylideneamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO3/c1-3-5-7-8-18-27-23-15-9-20(10-16-23)19-25-22-13-11-21(12-14-22)24(26)28-17-6-4-2/h9-16,19H,3-8,17-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPUCYFWMJISAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592347
Record name Butyl 4-[(E)-{[4-(hexyloxy)phenyl]methylidene}amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37177-16-5
Record name Butyl 4-[(E)-{[4-(hexyloxy)phenyl]methylidene}amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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